Ethyl 3-ethynylbenzoate
CAS No.: 178742-95-5
Cat. No.: VC21331796
Molecular Formula: C11H10O2
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178742-95-5 |
|---|---|
| Molecular Formula | C11H10O2 |
| Molecular Weight | 174.2 g/mol |
| IUPAC Name | ethyl 3-ethynylbenzoate |
| Standard InChI | InChI=1S/C11H10O2/c1-3-9-6-5-7-10(8-9)11(12)13-4-2/h1,5-8H,4H2,2H3 |
| Standard InChI Key | DIZFWJVCPSJKGW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC(=C1)C#C |
| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)C#C |
Introduction
The compound's ethynyl group provides a site for numerous chemical transformations, particularly coupling reactions, while the ester group enables additional functionalization opportunities.
Mass Spectrometry Data
Mass spectrometry provides valuable information for compound identification and characterization. The predicted collision cross-section (CCS) values for various adducts of ethyl 3-ethynylbenzoate are presented below:
Table 2: Predicted Collision Cross Section Values for Ethyl 3-ethynylbenzoate
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 175.07536 | 136.6 |
| [M+Na]+ | 197.05730 | 149.2 |
| [M+NH4]+ | 192.10190 | 141.3 |
| [M+K]+ | 213.03124 | 139.9 |
| [M-H]- | 173.06080 | 130.4 |
| [M+Na-2H]- | 195.04275 | 140.4 |
| [M]+ | 174.06753 | 135.8 |
| [M]- | 174.06863 | 135.8 |
These values are useful for analytical identification and characterization using ion mobility mass spectrometry techniques.
Synthesis Methods
Esterification
The most direct and common method for synthesizing ethyl 3-ethynylbenzoate is through the esterification of 3-ethynylbenzoic acid with ethanol. This reaction typically employs acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions:
3-ethynylbenzoic acid + ethanol → Ethyl 3-ethynylbenzoate + water
The reaction proceeds via standard esterification mechanisms, where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the ethanol molecule.
Chemical Reactivity
Reactions of the Ester Group
The ethyl ester functionality provides additional reaction possibilities:
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Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
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Transesterification: The ethyl ester can be converted to other esters through transesterification reactions.
-
Reduction: Reduction of the ester group can produce the corresponding alcohol or aldehyde, depending on the reducing agent used.
Applications in Organic Synthesis
Ethyl 3-ethynylbenzoate serves as an important building block in organic synthesis due to its bifunctional nature combining an ethynyl group and an ester functionality. This versatility makes it valuable in several key areas:
Pharmaceutical Intermediates
The compound has potential applications in pharmaceutical synthesis, where it can serve as an intermediate in the preparation of more complex bioactive molecules. The ethynyl group provides a site for molecular elaboration through coupling reactions, while the ester group offers additional functionalization possibilities .
Chemical Library Development
Ethyl 3-ethynylbenzoate can serve as a valuable scaffold for the development of chemical libraries due to its ability to undergo selective functionalization at either the ethynyl or ester groups. This allows for the creation of diverse molecular collections for screening in drug discovery and other research applications.
Structural Relationship to Similar Compounds
Ethyl 3-ethynylbenzoate belongs to a broader family of substituted benzoates. Related compounds include methyl 3-ethynylbenzoate (CAS: 10602-06-9) , which differs only in the nature of the alkyl group in the ester functionality. Another related compound is ethyl 3-methylbenzoate (CAS: 120-33-2) , which features a methyl group instead of an ethynyl group at the 3-position.
These structural relationships enable comparative analysis of physical properties and reactivity patterns, providing insights into structure-property relationships within this class of compounds.
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